1,10:4,5-Diepoxy-7(11)-germacren-8-one

Antibacterial Natural Products Structure-Activity Relationship

Researchers investigating germacrane SAR require authenticated diepoxy standards to control for epoxide-dependent bioactivity. Epoxide position critically dictates potency: 1(10),4(5)-diepoxygermacrone exhibits weak antibacterial effects, whereas non-epoxy germacrone is potent (MIC 15.6 µg/mL vs. P. aeruginosa). This ≥98% pure 1,10:4,5-diepoxy standard-isolated from Isodon adenantha-enables: • Differentiated SAR studies vs. mono-epoxy/lactone germacranes • Antineoplastic screening with a lactone-independent scaffold • Phytochemical QC reference for Isodon species authentication

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
Cat. No. B12326039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10:4,5-Diepoxy-7(11)-germacren-8-one
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C
InChIInChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3
InChIKeyGTHJHHZMCSHKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,10:4,5-Diepoxy-7(11)-germacren-8-one – A Structurally Distinct Germacrane Sesquiterpenoid for Specialized Research


1,10:4,5-Diepoxy-7(11)-germacren-8-one (CAS 32179-18-3) is a germacrane-type sesquiterpenoid characterized by a bicyclic skeleton and two epoxide groups at the 1,10 and 4,5 positions [1]. It is a natural product isolated from the herbs of Isodon adenantha and is supplied as a research-grade compound with purity typically ≥98% [2]. Its structural features place it within the broader class of α,β-diepoxy-containing compounds, which are of considerable interest in pharmacognosy and medicinal chemistry for their diverse bioactivity profiles [3].

Why In-Class Sesquiterpenoids Are Not Interchangeable with 1,10:4,5-Diepoxy-7(11)-germacren-8-one


Substitution with other germacrane sesquiterpenoids such as germacrone, dehydrocurdione, or parthenolide is not scientifically justifiable without explicit validation. This compound's unique 1,10:4,5-diepoxy substitution pattern [1] fundamentally alters its electronic and steric properties compared to mono-epoxy or non-epoxy analogs, directly impacting receptor interactions and biological activity. Published data show that even closely related compounds like 1(10),4(5)-diepoxygermacrone exhibit weak antibacterial activity, while the non-epoxy germacrone is highly potent against P. aeruginosa (MIC 15.6 µg/mL) [2]. Furthermore, the dual epoxide moiety confers distinct chemical reactivity that cannot be replicated by germacrane lactones or simple alkenes, a factor critical for structure-activity relationship (SAR) studies and reproducible experimental outcomes.

Quantitative Differentiation Evidence for 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Research


Antibacterial Activity Profile Relative to Germacrone and Dehydrocurdione

In a comparative antibacterial study of germacrane-type sesquiterpenes from Curcuma heyneana, 1(10),4(5)-diepoxygermacrone—a close structural analog of 1,10:4,5-Diepoxy-7(11)-germacren-8-one—exhibited weak antibacterial activity, contrasting sharply with the potent activity of germacrone (MIC 15.6 µg/mL, MBC 31.2 µg/mL against P. aeruginosa) and moderate activity of dehydrocurdione (MIC 31.2 µg/mL, MBC 31.2 µg/mL against B. subtilis) [1]. This direct comparative data highlights that the diepoxy substitution, while present in the target compound, does not confer antibacterial potency in this assay system, underscoring its unique selectivity profile.

Antibacterial Natural Products Structure-Activity Relationship

Antineoplastic Potential Based on α,β-Diepoxy Substructure Class Analysis

A comprehensive review of over 80 α,β-diepoxy-containing natural products established that compounds within this structural class exhibit antineoplastic activity with a confidence level of up to 99% [1]. While specific IC50 data for 1,10:4,5-Diepoxy-7(11)-germacren-8-one are not yet published, the strong class-level inference provides a quantifiable basis for prioritizing this compound in anticancer screening panels over germacrane analogs lacking the diepoxide functionality (e.g., germacrone, which lacks reported antineoplastic activity in the same class analysis).

Anticancer Chemoprevention Natural Products

Structural Uniqueness: Dual Epoxide Configuration vs. Common Germacrane Lactones

1,10:4,5-Diepoxy-7(11)-germacren-8-one possesses a rare 1,10:4,5-diepoxide configuration, as confirmed by its IUPAC name (1R,6S)-1,6-Dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-one [1]. This contrasts with the more common germacrane lactones, which feature an α-methylene-γ-lactone ring (e.g., parthenolide). The absence of the lactone moiety eliminates the Michael acceptor reactivity characteristic of many cytotoxic sesquiterpene lactones, potentially resulting in a distinct off-target and toxicity profile. While no direct head-to-head data exist, this fundamental chemical difference is a critical selection criterion for SAR studies aiming to decouple lactone-mediated effects from germacrane backbone activity.

Chemical Synthesis Medicinal Chemistry Structure Elucidation

Recommended Research Applications for 1,10:4,5-Diepoxy-7(11)-germacren-8-one


Antineoplastic Drug Discovery Screening Libraries

Based on the 99% class-level confidence for antineoplastic activity among α,β-diepoxy-containing compounds [1], 1,10:4,5-Diepoxy-7(11)-germacren-8-one is a high-priority candidate for inclusion in focused natural product screening libraries targeting cancer cell lines. Procurement for this purpose is strategically aligned with the identification of novel cytotoxic scaffolds, particularly given the compound's lack of a lactone ring, which may offer a distinct selectivity profile compared to standard germacranolides.

Structure-Activity Relationship (SAR) Studies of Germacrane Epoxides

The compound's unique 1,10:4,5-diepoxide arrangement makes it an essential tool for SAR studies investigating the role of epoxide number and position on germacrane bioactivity. Comparative studies with the weak antibacterial analog 1(10),4(5)-diepoxygermacrone [2] can help delineate the structural features that govern antimicrobial vs. anticancer potential. Researchers should procure this compound when designing experiments to differentiate epoxide-specific effects from those of the germacrane backbone.

Natural Product Reference Standard for Isodon adenantha Phytochemistry

As a known constituent of Isodon adenantha [3], 1,10:4,5-Diepoxy-7(11)-germacren-8-one serves as an authentic reference standard for the quality control and phytochemical profiling of Isodon species. Its use in HPLC-MS or GC-MS methods ensures accurate identification and quantification of this specific sesquiterpenoid in botanical extracts, a critical step for studies on the chemical ecology or traditional medicinal use of Isodon adenantha.

Exploration of Non-Lactone Germacrane Bioactivity Mechanisms

Given that many germacrane-type compounds exert their effects via the reactive α-methylene-γ-lactone group, 1,10:4,5-Diepoxy-7(11)-germacren-8-one offers a unique opportunity to study lactone-independent mechanisms. This is particularly relevant for research aiming to identify anti-inflammatory or immunomodulatory activities that are not driven by non-specific alkylation. The compound's purity (≥98%) supports robust and reproducible mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.